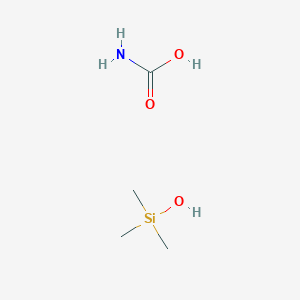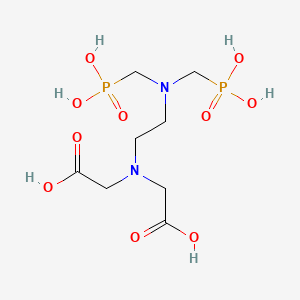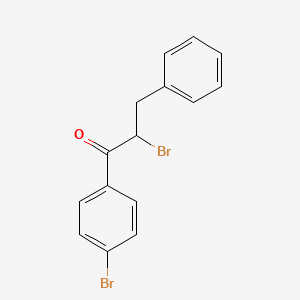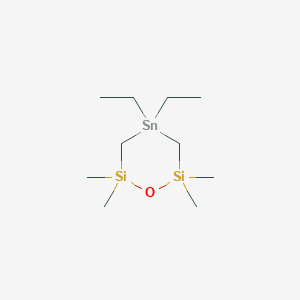
Carbamic acid--trimethylsilanol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid–trimethylsilanol (1/1) typically involves the reaction of carbamic acid with trimethylsilanol. One common method is to react ammonia (NH₃) with carbon dioxide (CO₂) to form carbamic acid, which is then reacted with trimethylsilanol under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition of the carbamic acid .
Industrial Production Methods
Industrial production of carbamic acid–trimethylsilanol (1/1) may involve the use of specialized reactors and catalysts to optimize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form. Specific details on industrial production methods are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid–trimethylsilanol (1/1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into simpler forms or derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in reactions involving carbamic acid–trimethylsilanol (1/1) include oxidizing agents like hydrogen peroxide (H₂O₂) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from reactions involving carbamic acid–trimethylsilanol (1/1) depend on the specific reaction and conditions. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or other derivatives .
Applications De Recherche Scientifique
Carbamic acid–trimethylsilanol (1/1) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of carbamic acid–trimethylsilanol (1/1) involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It may also interact with enzymes and other proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic Acid: A simpler form of the compound with the formula H₂NCOOH.
Trimethylsilanol: An organosilicon compound with the formula (CH₃)₃SiOH.
Carbamates: A class of compounds derived from carbamic acid, with the general formula R₂NC(O)OR.
Uniqueness
Carbamic acid–trimethylsilanol (1/1) is unique due to its combination of carbamic acid and trimethylsilanol properties.
Propriétés
Numéro CAS |
58078-34-5 |
|---|---|
Formule moléculaire |
C4H13NO3Si |
Poids moléculaire |
151.24 g/mol |
Nom IUPAC |
carbamic acid;hydroxy(trimethyl)silane |
InChI |
InChI=1S/C3H10OSi.CH3NO2/c1-5(2,3)4;2-1(3)4/h4H,1-3H3;2H2,(H,3,4) |
Clé InChI |
OAKRBUFGGPEPNX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)O.C(=O)(N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2,4-Dichlorophenyl)nonyl]-1H-imidazole](/img/structure/B14611783.png)

![2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}benzoic acid](/img/structure/B14611805.png)
![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)









![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)
